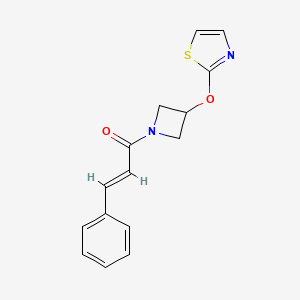

(E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one

Descripción

Propiedades

IUPAC Name |

(E)-3-phenyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c18-14(7-6-12-4-2-1-3-5-12)17-10-13(11-17)19-15-16-8-9-20-15/h1-9,13H,10-11H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKCRHUENMRCBX-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CC=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one typically involves multi-step synthetic routes. Key steps include:

- Formation of the Thiazole Ring : This can be synthesized through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides under acidic conditions.

- Azetidine Ring Formation : Achieved via cyclization reactions with β-amino alcohols.

- Final Coupling Reaction : The thiazole and azetidine rings are coupled with a phenyl group through nucleophilic substitution or other coupling reactions under controlled conditions .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of compounds related to thiazoles and azetidines. The biological activity of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one has been evaluated against various bacterial strains.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (E)-3-phenyl... | Staphylococcus aureus | 7.8 µg/mL |

| (E)-3-phenyl... | Escherichia coli | 15.6 µg/mL |

| (E)-3-phenyl... | Pseudomonas aeruginosa | 7.8 µg/mL |

In a comparative study, this compound exhibited a significant antibacterial effect, outperforming standard antibiotics such as oxytetracycline .

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor functions, acting as either an agonist or antagonist .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in treating infections caused by resistant bacterial strains.

Case Study 1: Efficacy Against Resistant Strains

A study demonstrated that derivatives of thiazole showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

Case Study 2: Antifungal Activity

In addition to antibacterial properties, related compounds demonstrated antifungal activity against Candida albicans and Aspergillus niger, indicating a broad spectrum of antimicrobial action .

Comparación Con Compuestos Similares

Structural and Electronic Properties

Key Structural Variations :

- Thiazole vs. Pyridine/Pyrazole : The thiazole group in the target compound differs from pyridine () and pyrazole () derivatives by incorporating sulfur, which may enhance π-stacking interactions or redox activity .

- Azetidine vs.

Electronic Descriptors :

provides quantum chemical data for chalcones with methoxy and hydroxyphenyl substituents. For example:

- (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one: HOMO = -8.723 eV, LUMO = -8.171 eV.

- (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one: HOMO = 4.959 eV, LUMO = 5.386 eV.

While the target compound’s HOMO-LUMO data are unavailable, the electron-rich thiazole and azetidine groups likely lower the LUMO energy, enhancing electrophilic reactivity compared to methoxy or hydroxy-substituted chalcones .

Key Differences :

Antifungal Activity :

Supramolecular and Crystallographic Features

- Methoxy- and ethoxy-substituted chalcones form distinct crystal packing via Hirshfeld surface analysis (). The thiazole group in the target compound may promote C–H···S or π-stacking interactions, altering supramolecular arrangements compared to methoxy analogs .

Data Tables

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Q & A

Q. What are the standard synthetic routes for (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between azetidine precursors and thiazol-2-ol derivatives. A common approach involves reacting 1-aryl-3,3-bis(methylsulfanyl)-2-propen-1-ones with 2-aminobenzothiazole derivatives in the presence of sodium hydride (NaH) as a catalyst in tetrahydrofuran (THF), as adapted from Patil et al. (2013) . Alternatively, annulation reactions using thiazole-containing intermediates and azetidine rings under mild acidic conditions have been reported, with yields optimized by controlling reaction time and temperature (e.g., 60–80°C for 12–24 hours) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the (E)-configuration and spatial arrangement of the azetidine-thiazole moiety, as demonstrated for structurally analogous compounds . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies key functional groups, such as the enone (C=O at ~190 ppm in ¹³C NMR) and thiazole protons (δ 7.2–8.1 ppm in ¹H NMR). Infrared (IR) spectroscopy further verifies carbonyl stretching (1650–1700 cm⁻¹) .

Q. What are the key structural features influencing the compound's reactivity?

- Methodological Answer : The α,β-unsaturated ketone (enone) system enables Michael addition reactions, while the thiazole ring’s electron-rich sulfur and nitrogen atoms facilitate electrophilic substitutions (e.g., halogenation). The azetidine ring’s strained three-membered structure enhances nucleophilic opening reactions, which can be exploited for derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer : Systematic screening of catalysts (e.g., NaH vs. K₂CO₃) and solvents (THF vs. DMF) is recommended. For example, DMF may enhance solubility of aromatic intermediates but could promote side reactions. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) helps identify optimal termination points. Post-synthesis purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

Q. How can molecular docking studies inform the design of derivatives with enhanced bioactivity?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., bacterial enzymes or kinases). For example, derivatives with bulkier azetidine substituents may exhibit improved steric complementarity in hydrophobic pockets, as seen in analogous benzimidazole-thiazole hybrids . Validation through structure-activity relationship (SAR) studies and enzymatic assays (e.g., MIC for antimicrobial activity) is essential .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion). Standardize testing conditions (pH, temperature, inoculum size) and verify compound purity via HPLC (>95%). Cross-reference with structurally similar compounds, such as (E)-3-(4-methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one, which showed consistent antibacterial activity in controlled studies .

Q. What strategies mitigate sample degradation during prolonged analytical workflows?

- Methodological Answer : Degradation of organic compounds (e.g., enone isomerization) can be minimized by storing samples at –20°C in amber vials to prevent light exposure. For hyperspectral imaging (HSI) or spectroscopic analyses, integrate real-time cooling systems (e.g., Peltier devices) to stabilize temperature-sensitive matrices .

Q. How to modify the thiazole or azetidine rings to tune physicochemical properties?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the thiazole ring to enhance electrophilicity, enabling nucleophilic aromatic substitutions. For the azetidine ring, replace the oxygen atom with sulfur to increase ring stability or incorporate aryl groups (e.g., 3,4-dimethoxyphenyl) to improve lipophilicity, as demonstrated in chromenone-thiazole hybrids .

Notes

- Synthesis References : Adapt protocols from Patil et al. (2013) and Annamalai et al. (2012) .

- Structural Analysis : Prioritize SC-XRD for unambiguous confirmation of stereochemistry .

- Biological Testing : Cross-validate results with standardized CLSI or EUCAST guidelines to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.